N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-(3-BROMOBENZYLIDENE)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is a complex organic compound with a molecular formula of C20H18BrN3O3. This compound is part of the quinolinecarbohydrazide family, known for its diverse applications in scientific research and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BROMOBENZYLIDENE)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with a suitable hydrazide derivative under controlled conditions. One common method involves the use of methanol as a solvent, where the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(3-BROMOBENZYLIDENE)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(3-BROMOBENZYLIDENE)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-cancer properties by inducing apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes for detecting metal ions in biological systems.
Mechanism of Action
The mechanism by which N’-(3-BROMOBENZYLIDENE)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways.
Metal Ion Binding: It binds to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications.
Comparison with Similar Compounds
Similar Compounds
N’-(3-BROMOBENZYLIDENE)-2,4-DIHYDROXYBENZOHYDRAZIDE: Known for its anti-inflammatory properties.
2-(3-BROMOBENZYLIDENE)MALONONITRILE: Used in organic synthesis and drug discovery.
(E)-4-((7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)AMINO)-N’-BENZYLIDENEBENZOHYDRAZIDES: Investigated as potential multi-targeted kinase inhibitors.
Uniqueness
N’-(3-BROMOBENZYLIDENE)-1-HEXYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE stands out due to its unique combination of a quinolinecarbohydrazide core with a bromobenzylidene moiety, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications, particularly in cancer research and metal ion sensing, highlights its potential for further exploration and development.
Properties
Molecular Formula |
C23H24BrN3O3 |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24BrN3O3/c1-2-3-4-7-13-27-19-12-6-5-11-18(19)21(28)20(23(27)30)22(29)26-25-15-16-9-8-10-17(24)14-16/h5-6,8-12,14-15,28H,2-4,7,13H2,1H3,(H,26,29)/b25-15+ |
InChI Key |
LGQOJDNERDDBQC-MFKUBSTISA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Br)O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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